5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique combination of functional groups, including a tert-butyl group, a chlorophenyl group, and an imidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable pyrazole derivative and a pyrimidine precursor under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the chlorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the pyrazolo[1,5-a]pyrimidine core.
Incorporation of the imidazole moiety: This step typically involves a condensation reaction between an imidazole derivative and the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyridine
- 5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]triazine
Uniqueness
5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
5-tert-butyl-3-(2-chlorophenyl)-7-imidazol-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5/c1-19(2,3)16-10-17(24-9-8-21-12-24)25-18(23-16)14(11-22-25)13-6-4-5-7-15(13)20/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMIJACSQWNLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3C=CN=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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